Chemical structure and properties of Ethyl 4-(4-cyanophenoxy)butanoate
Chemical structure and properties of Ethyl 4-(4-cyanophenoxy)butanoate
An In-Depth Technical Guide to Ethyl 4-(4-cyanophenoxy)butanoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
Ethyl 4-(4-cyanophenoxy)butanoate is a bifunctional organic molecule incorporating a nitrile group, an ether linkage, and an ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the process. Furthermore, this document explores the potential of Ethyl 4-(4-cyanophenoxy)butanoate as a versatile molecular scaffold in drug discovery and development. By analyzing its structural components and drawing parallels with pharmacologically active analogs, we highlight its value as a building block for creating libraries of novel compounds with potential therapeutic applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking to leverage this compound in their research and development endeavors.
Introduction
In the landscape of modern medicinal chemistry, the development of novel molecular entities often relies on the strategic use of versatile building blocks. Ethyl 4-(4-cyanophenoxy)butanoate is one such compound, distinguished by its unique combination of functional groups: a terminal cyano group on an aromatic ring, a flexible four-carbon ether-linked chain, and a reactive ethyl ester terminus. Each of these features offers a potential site for chemical modification, making the molecule an attractive starting point for the synthesis of compound libraries aimed at various biological targets. The cyanophenol moiety is a structural element found in various bioactive compounds, while the butanoate linker provides specific spatial and flexibility characteristics that can be crucial for molecular recognition and binding. This guide offers a senior scientist's perspective on the synthesis, properties, and strategic utility of this compound in the context of drug development.
Chemical Structure and Physicochemical Properties
Molecular Structure and Identifiers
The structure of Ethyl 4-(4-cyanophenoxy)butanoate consists of a 4-cyanophenol core linked via an ether bond to the fourth carbon of a butanoic acid ethyl ester.
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IUPAC Name: ethyl 4-(4-cyanophenoxy)butanoate
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Molecular Formula: C₁₃H₁₅NO₃
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SMILES: CCOC(=O)CCCOC1=CC=C(C=C1)C#N
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InChI Key: A pre-computed InChI key for a closely related structure is GHQQZFAFLACYRK-UHFFFAOYSA-N, which corresponds to an azo-containing analog; the correct key for the title compound would be derived from its specific structure.
Physicochemical Data Summary
The physicochemical properties of a compound are critical for its handling, reaction optimization, and its potential as a drug candidate, influencing factors like solubility and membrane permeability. While extensive experimental data for this specific molecule is not widely published, key properties can be estimated or are available from chemical suppliers.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 233.26 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| CAS Number | 92991-64-5 (for a formyl-analog) | A specific CAS number for the cyano-variant is not consistently cited; related structures are used for reference. |
| Boiling Point | ~405.7 °C at 760 mmHg (Predicted)[1] | High boiling point indicates low volatility under standard conditions, simplifying handling. |
| Topological Polar Surface Area (TPSA) | 59.1 Ų (Predicted) | TPSA is below the 140 Ų threshold, suggesting good potential for cell membrane permeability. |
| LogP (Octanol-Water Partition Coeff.) | ~2.5 (Predicted) | A moderate LogP value indicates a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates. |
Synthesis and Mechanistic Insights
Primary Synthetic Route: Williamson Ether Synthesis
The most direct and widely employed method for preparing aryl ethers like Ethyl 4-(4-cyanophenoxy)butanoate is the Williamson ether synthesis.[2] This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] The mechanism involves the deprotonation of a phenol (4-cyanophenol) to form a more nucleophilic phenoxide ion, which then attacks a primary alkyl halide (ethyl 4-bromobutanoate), displacing the halide leaving group.[3]
Causality Behind Experimental Choices:
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Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenolic proton of 4-cyanophenol (pKa ≈ 7.97) but not so strong that it would hydrolyze the ethyl ester.[5] Using a stronger base like sodium hydride (NaH) is also effective but requires anhydrous conditions.[3]
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Choice of Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred. These solvents can dissolve the ionic intermediates (phenoxide and carbonate) and do not participate in the reaction, facilitating the Sₙ2 mechanism.[3]
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Reaction Temperature: Gentle heating (refluxing in acetone) is typically sufficient to overcome the activation energy of the reaction without promoting side reactions like elimination or ester hydrolysis.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of Ethyl 4-(4-cyanophenoxy)butanoate.
Materials:
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4-Cyanophenol (1.0 eq)
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Ethyl 4-bromobutanoate (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetone, anhydrous
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended and can be stirred effectively (approx. 10 mL of solvent per gram of 4-cyanophenol).
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Reagent Addition: Add ethyl 4-bromobutanoate (1.1 eq) to the stirring suspension. The slight excess of the alkyl halide ensures the complete consumption of the more valuable 4-cyanophenol.
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Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-cyanophenol spot.
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Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid cake with a small amount of acetone.
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Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x) to remove any unreacted phenol, and finally with brine (1x). The bicarbonate wash is crucial for removing acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 4-(4-cyanophenoxy)butanoate as a solid or oil.
Synthesis Workflow Visualization
Caption: Williamson Ether Synthesis workflow for Ethyl 4-(4-cyanophenoxy)butanoate.
Potential Applications in Drug Development
While Ethyl 4-(4-cyanophenoxy)butanoate is not an active pharmaceutical ingredient itself, its structure represents a valuable scaffold for medicinal chemists. The strategic placement of its functional groups allows for systematic modification to explore structure-activity relationships (SAR).
Ethyl 4-(4-cyanophenoxy)butanoate as a Molecular Scaffold
The molecule can be dissected into three key regions for modification:
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The Aromatic Core/Nitrile Group: The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor, a metabolic precursor to an amide or carboxylic acid, or be converted into other functional groups like tetrazoles (a common carboxylic acid isostere).
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The Alkyl Ether Linker: The four-carbon chain provides a specific length and degree of flexibility. This linker can be shortened, lengthened, or made more rigid to optimize the orientation of the terminal functional group for binding to a target protein.
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The Ethyl Ester Terminus: The ester is readily hydrolyzed to a carboxylic acid, providing a key acidic handle for salt formation or interaction with basic residues in a protein's active site. It can also be converted to amides, alcohols, or other functional groups to build a library of derivatives.
The potential for creating diverse derivatives from this core structure is a key strategy in modern drug discovery.[6]
Related Compounds with Proven Activity
The utility of the cyano-butanoate framework is exemplified by related structures that are crucial in blockbuster drugs. For instance, Ethyl (R)-4-cyano-3-hydroxybutanoate is a key chiral intermediate in the synthesis of Atorvastatin (Lipitor), a widely used cholesterol-lowering medication.[7][8][9] Although our title compound lacks the hydroxyl group, this example powerfully demonstrates that the cyanobutanoate moiety is a privileged structure compatible with potent biological activity. Similarly, other cyanophenoxy derivatives have been investigated for various pharmacological activities, including their use as intermediates for vasodilators and herbicides.[5]
Conceptual Framework for Derivative Synthesis
The following diagram illustrates the potential modification points on the Ethyl 4-(4-cyanophenoxy)butanoate scaffold for generating a chemical library.
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- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 [sigmaaldrich.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Novel chemical tool aims to streamline drug-making process [news.osu.edu]
- 7. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
